molecular formula C18H20N2 B3175910 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine CAS No. 96062-47-4

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

Cat. No.: B3175910
CAS No.: 96062-47-4
M. Wt: 264.4 g/mol
InChI Key: GDRWQEOJSGTFNQ-UHFFFAOYSA-N
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Description

Chemical Class and Structural Context: Indole (B1671886) Derivatives in Contemporary Chemistry

2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine belongs to the extensive class of indole derivatives. The indole structure is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This core is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. matrixscientific.com The versatility of the indole ring allows it to mimic peptide structures and bind to a variety of enzymes and receptors, making it a valuable starting point for drug discovery. matrixscientific.com

Contemporary research on indole derivatives is wide-ranging, with studies exploring their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. guidechem.com The ability to readily modify the indole core at various positions allows chemists to fine-tune the biological activity of these compounds. In the case of this compound, the key modifications are the benzyl (B1604629) group on the indole nitrogen and the methyl group on the ethylamine (B1201723) side chain.

Historical Context of Related Indole Alkylamines in Scientific Inquiry

The scientific investigation of indole alkylamines has a rich history, dating back to the early 20th century with the study of tryptamine (B22526) and its derivatives. Tryptamine, which is an indole with an ethylamine group at the third position, is the backbone for many biologically active compounds, including the neurotransmitter serotonin (B10506) and the amino acid tryptophan.

Historically, research into indole alkylamines has been driven by their profound effects on the central nervous system. The discovery of the psychedelic properties of compounds like N,N-dimethyltryptamine (DMT) and psilocybin (which is metabolized to the indole alkylamine psilocin) spurred significant research into their mechanisms of action. This research has led to a deeper understanding of serotonergic receptors and their role in mood, perception, and cognition. The addition of various substituents to the indole ring and the amine of the side chain has been a common strategy to explore the structure-activity relationships of these compounds.

Current Research Landscape and Academic Significance of the Compound

Direct academic research focusing specifically on this compound is not widely published in publicly accessible scientific literature. Its CAS number is 96062-47-4. matrixscientific.com The compound is primarily available from chemical suppliers as a research chemical or building block for further synthesis.

The academic significance of this compound can be inferred from the study of its structural analogues. The N-benzyl substitution on tryptamines and phenethylamines is known to significantly influence their pharmacological properties, often increasing potency and affinity for certain receptors, particularly serotonin receptors. acs.org Similarly, the alpha-methylation of the ethylamine side chain, as seen in alpha-methyltryptamine (B1671934) (AMT), is a well-established structural modification that can alter a compound's metabolic stability and pharmacological profile.

Given these structural features, this compound is of academic interest as a potential modulator of serotonergic or other receptor systems. Its unique combination of an N-benzyl group and an alpha-methylated side chain makes it a candidate for investigations into the structure-activity relationships of tryptamine derivatives. However, without specific published research, its biological activity and potential applications remain speculative and would require dedicated pharmacological studies to be determined.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaCore StructureKey Substituents
This compoundC18H20N2IndoleN-benzyl, alpha-methyl
TryptamineC10H12N2IndoleUnsubstituted
N,N-Dimethyltryptamine (DMT)C12H16N2IndoleN,N-dimethyl
alpha-Methyltryptamine (AMT)C11H14N2Indolealpha-methyl
SerotoninC10H12N2OIndole5-hydroxy

An exploration of the advanced synthetic methodologies and chemical transformations involved in the preparation of this compound reveals a landscape rich with strategic chemical reactions. The synthesis of this specific indole derivative requires a multi-step approach, focusing on the precise functionalization of the indole core, the introduction of the ethylamine side chain, and the final benzylation of the indole nitrogen. The optimization of these steps through catalyst development, ligand selection, and careful control of reaction parameters is crucial for achieving high yields and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzylindol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWQEOJSGTFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine can be achieved through several established synthetic routes, each with a distinct reaction mechanism. Key methodologies include the Fischer indole (B1671886) synthesis, the Pictet-Spengler reaction, and reductive amination.

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.org For the synthesis of the core indole structure of the target molecule, N-benzyl-N-phenylhydrazine would be reacted with 4-aminopentanal. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step), followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The N-benzyl group remains intact throughout this process.

Pictet-Spengler Reaction: This reaction provides a powerful method for constructing the tetrahydro-β-carboline ring system, which can be a precursor to tryptamine (B22526) derivatives. The mechanism involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole ring, followed by cyclization. ebrary.netwikipedia.org For derivatives of the target compound, N-benzyltryptamine could be reacted with an appropriate carbonyl compound. The reaction is typically acid-catalyzed and proceeds via an iminium ion intermediate that is attacked by the electron-rich indole nucleus. ebrary.net

Reductive Amination: This is a versatile method for introducing the ethylamine (B1201723) side chain. The synthesis could start from 1-benzyl-3-indoleacetone, which is then subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. nih.govias.ac.in The mechanism involves the formation of an iminium ion intermediate from the ketone and the amine, which is then reduced in situ to form the final amine product.

A summary of these synthetic approaches is presented in the table below.

Synthesis MethodKey ReactantsKey IntermediatesMechanistic Highlights
Fischer Indole SynthesisN-benzyl-N-phenylhydrazine, 4-aminopentanalPhenylhydrazone, DiimineAcid-catalyzed, nih.govnih.gov-sigmatropic rearrangement
Pictet-Spengler ReactionN-benzyltryptamine, Aldehyde/KetoneSchiff base, Iminium ionIntramolecular electrophilic substitution
Reductive Amination1-benzyl-3-indoleacetone, Ammonia/AmineIminium ionIn situ reduction of the iminium ion

Pathways of Chemical Degradation and Stability Under Controlled Conditions

The stability of this compound is influenced by environmental factors such as light, heat, and oxygen. Understanding its degradation pathways is crucial for its proper handling and storage.

Oxidative Degradation: The indole ring is susceptible to oxidation, particularly in the presence of oxygen and light. The primary site of oxidation is the C2-C3 double bond of the pyrrole (B145914) ring. uq.edu.au This can lead to the formation of various degradation products, including oxindole (B195798) and isatin. nih.govnih.gov The ethylamine side chain can also undergo oxidative deamination, catalyzed by monoamine oxidase enzymes in biological systems, to form the corresponding aldehyde, indole-3-acetaldehyde. nih.govwikipedia.org

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, under strongly acidic or basic conditions, cleavage of the N-benzyl group could potentially occur, although this would require harsh conditions.

Photodegradation: Exposure to ultraviolet (UV) radiation can promote the formation of reactive oxygen species, which can accelerate the oxidative degradation of the indole nucleus. This can lead to the formation of colored degradation products and a loss of compound integrity.

Controlled stability studies would involve subjecting the compound to a range of conditions (e.g., different temperatures, humidity levels, and light exposures) and monitoring its degradation over time using analytical techniques such as HPLC.

The following table outlines potential degradation products under different conditions.

ConditionPotential Degradation PathwayMajor Degradation Products
Aerobic, light exposureOxidation of the indole ringOxindole, Isatin
Enzymatic (e.g., MAO)Oxidative deaminationIndole-3-acetaldehyde
High TemperatureThermal decompositionCleavage of the ethylamine side chain, fragmentation of the indole ring

Electrophilic and Nucleophilic Reactions of the Indole and Amine Moieties

The chemical reactivity of this compound is characterized by the electrophilic nature of the indole C3 position and the nucleophilic character of the primary amine in the side chain.

Electrophilic Reactions of the Indole Moiety: The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. quimicaorganica.org The N-benzyl group does not significantly alter this inherent reactivity.

Mannich Reaction: In the presence of formaldehyde (B43269) and a secondary amine, the compound can undergo a Mannich reaction at the C2 position (since C3 is substituted). This reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the indole ring. researchgate.netchemtube3d.comnih.gov

Halogenation: Reaction with mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in halogenation at the C2 position of the indole ring.

Nitration and Sulfonation: These reactions would also be expected to occur at the C2 position, although they may require carefully controlled conditions to avoid side reactions and degradation of the starting material. quimicaorganica.org

Nucleophilic Reactions of the Amine Moiety: The primary amine of the ethylamine side chain is a nucleophile and can participate in a variety of reactions.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines).

The table below summarizes the expected outcomes of key electrophilic and nucleophilic reactions.

Reaction TypeReagentsMoiety InvolvedExpected Product
Mannich ReactionFormaldehyde, Secondary AmineIndole (C2)2-((Dialkylamino)methyl)-3-(2-(1-benzyl-1H-indol-3-yl)propyl)amine
HalogenationNBS/NCSIndole (C2)2-Halo-3-(2-(1-benzyl-1H-indol-3-yl)propyl)amine
AcylationAcyl chloride/AnhydrideAmineN-(2-(1-Benzyl-1H-indol-3-yl)-1-methylethyl)acetamide
AlkylationAlkyl halideAmineN-Alkyl-2-(1-benzyl-1H-indol-3-yl)-1-methyl-ethylamine

Redox Chemistry of this compound

The redox behavior of this compound is primarily associated with the indole moiety, which can undergo both oxidation and reduction reactions.

Oxidation: As discussed in the degradation section, the indole ring is susceptible to oxidation. Electrochemical methods, such as cyclic voltammetry, can be used to study the oxidation potential of the indole nucleus. researchgate.netnih.gov The oxidation is generally an irreversible process and involves the transfer of one or two electrons. The N-benzyl group is not expected to be redox-active under typical electrochemical conditions.

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative under certain conditions, for example, by catalytic hydrogenation at high pressure or by using reducing agents like sodium in liquid ammonia (Birch reduction). The benzyl (B1604629) group can also be removed under hydrogenolytic conditions (e.g., H2/Pd-C).

A representative cyclic voltammogram for an indole derivative would show an anodic peak corresponding to the oxidation of the indole ring. The peak potential would be influenced by the substituents on the ring.

The following table provides a summary of the redox reactions.

ReactionReagents/ConditionsMoiety InvolvedProduct
OxidationElectrochemical potential, Oxidizing agentsIndole RingOxindole, Isatin, and other oxidized species
ReductionCatalytic hydrogenation, Birch reductionIndole Ring2-(1-Benzyl-2,3-dihydro-1H-indol-3-yl)-1-methyl-ethylamine (Indoline)
HydrogenolysisH2, Pd/CN-Benzyl group2-(1H-Indol-3-yl)-1-methyl-ethylamine

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. For 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine, with a molecular formula of C₁₈H₂₀N₂, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to gently ionize the molecule, minimizing fragmentation and preserving the molecular ion. The resulting high-resolution mass spectrum would confirm the molecular weight and, by extension, the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation, providing valuable information about the molecule's structural components, such as the loss of the benzyl (B1604629) group or cleavage of the ethylamine (B1201723) side chain. scielo.org.mx

Table 1: Expected High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₈H₂₀N₂
Nominal Mass276 g/mol
Monoisotopic Mass276.1626 g/mol
Expected [M+H]⁺ Ion (High-Resolution)277.1705 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their neighboring protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the indole (B1671886) and benzyl rings, the methylene (B1212753) protons of the benzyl group, and the protons of the methyl-ethylamine side chain. rsc.orgmdpi.com

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H NMR Chemical Shift Assignments (in CDCl₃)

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Indole Ring Protons (H4, H5, H6, H7)~7.0-7.7mComplex multiplets in the aromatic region.
Indole H2~6.9-7.1sSinglet, characteristic of the C2-proton of the indole ring.
Benzyl Ring Protons (ortho, meta, para)~7.1-7.4mSignals for the five protons of the phenyl group.
N-CH₂ (Benzyl)~5.2-5.4sCharacteristic singlet for the benzylic methylene protons.
CH (Ethylamine)~3.2-3.5mMethine proton adjacent to the methyl and CH₂ groups.
CH₂ (Ethylamine)~2.8-3.1mMethylene protons adjacent to the indole ring and the chiral center.
NH₂~1.5-2.5br sBroad singlet, chemical shift is concentration and solvent dependent.
CH₃ (Ethylamine)~1.1-1.3dDoublet due to coupling with the adjacent methine proton.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Carbon GroupPredicted Chemical Shift (δ, ppm)
Indole Quaternary Carbons (C3a, C7a)~128-137
Indole C3~112-115
Indole CH Carbons (C2, C4, C5, C6, C7)~110-129
Benzyl Quaternary Carbon (ipso)~137-139
Benzyl CH Carbons (ortho, meta, para)~126-129
N-CH₂ (Benzyl)~49-51
CH (Ethylamine)~48-52
CH₂ (Ethylamine)~33-36
CH₃ (Ethylamine)~21-24

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. ugm.ac.idoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the ethylamine side chain (CH₃ to CH to CH₂) and within the aromatic spin systems of the indole and benzyl rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the assignments of their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is key for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ benzyl protons to the carbons of the indole ring (C2, C7a) and the ipso-carbon of the benzyl ring, confirming the N-benzyl linkage. It would also connect the ethylamine side chain to the indole ring via correlations from the CH₂ protons to C3 and C3a of the indole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For example, NOESY could show correlations between the N-CH₂ benzyl protons and the H2/H7 protons of the indole ring, providing insight into the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. theaic.orgresearchgate.net

N-H Vibrations: The primary amine (NH₂) group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH, CH₂, and CH₃ groups) would appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations for both the indole and benzyl rings would be observed in the 1450-1600 cm⁻¹ region.

C-N Vibrations: C-N stretching vibrations would be found in the 1000-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds of the aromatic rings. researchgate.net

Table 4: Expected IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (Amine)Stretching3300 - 3500IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 3000IR, Raman
Aromatic C=CRing Stretching1450 - 1600IR, Raman
C-NStretching1000 - 1350IR

Chiroptical Spectroscopy for Enantiomeric Purity

The presence of a stereocenter at the α-carbon of the ethylamine side chain means that this compound exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study these chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com Each enantiomer will produce a CD spectrum that is a mirror image of the other. rsc.org This technique is essential for determining the absolute configuration of a pure enantiomer (often by comparison to theoretical calculations) and for quantifying the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is particularly effective for calculating the optimized geometry and thermodynamic properties of molecules. researchgate.net By using functionals like B3LYP combined with basis sets such as 6-31G(d,p), researchers can determine the most stable conformation (the lowest energy state) of the molecule. niscpr.res.inniscpr.res.in

For 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine, a DFT optimization would calculate the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The benzyl (B1604629) group and the methyl-ethylamine side chain introduce significant conformational flexibility. DFT calculations can map the potential energy surface to identify low-energy conformers and the rotational barriers between them. nih.gov Furthermore, these calculations yield important thermodynamic data, such as the standard heat of formation, which is crucial for assessing the molecule's stability relative to other isomers. niscpr.res.inresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Tryptamine (B22526) Derivative Moiety Calculated by DFT. (Note: This data is representative of typical results for tryptamine-like structures and not specific to this compound.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond LengthC2=C3 (Indole)1.38 Å
Bond LengthC3-Cα (Side Chain)1.51 Å
Bond LengthCα-Cβ (Side Chain)1.54 Å
Bond LengthCβ-N (Amine)1.47 Å
Bond AngleC2-C3-Cα127.5°
Bond AngleC3-Cα-Cβ113.0°
Bond AngleCα-Cβ-N111.8°
Dihedral AngleC2-C3-Cα-Cβ-105.2°

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to studying electronic properties. wikipedia.orgnih.gov

A key application of these methods is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaip.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netchemmethod.com A smaller gap generally suggests higher reactivity. chemmethod.comresearchgate.net For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO distribution depends on the specific substituents. acs.org

Table 2: Representative Quantum Chemical Descriptors for an Indole Alkaloid Calculated Using DFT. (Note: This data is illustrative, based on findings for related indole alkaloids, and not specific to the title compound.)

DescriptorSymbolIllustrative Value
Highest Occupied Molecular Orbital EnergyEHOMO-5.85 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.95 eV
HOMO-LUMO Energy GapΔE4.90 eV
Ionization Potential (≈ -EHOMO)IP5.85 eV
Electron Affinity (≈ -ELUMO)EA0.95 eV
Chemical Hardness ((IP-EA)/2)η2.45 eV
Electrophilicity Index (μ²/2η)ω1.98 eV

Molecular Dynamics Simulations for Conformational Analysis

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility in different environments, such as in a solvent. researchgate.netnih.gov

For this compound, the flexible ethylamine (B1201723) side chain and the rotatable N-benzyl group can adopt numerous conformations. An MD simulation would track the trajectory of each atom, revealing the preferred spatial arrangements of these groups and the transitions between them. researchgate.net Analysis of the simulation can identify the most populated conformational clusters and provide a dynamic understanding of the molecule's shape. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation time. nih.gov

In Silico Prediction of Reactivity and Stability

Computational methods are highly effective at predicting a molecule's reactivity and stability. The electronic properties derived from quantum chemical calculations are central to this analysis.

The HOMO-LUMO gap provides a quantitative measure of electronic stability and reactivity. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across the molecule. tandfonline.comnih.govchemrxiv.org MEP analysis identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. ugm.ac.id In a typical tryptamine derivative, the MEP would show negative potential (red/yellow) around the nitrogen of the indole ring and the terminal amine, indicating these as likely sites for protonation or hydrogen bonding. The indole ring itself is a primary site for electrophilic substitution. jocpr.com Global reactivity descriptors like chemical hardness (resistance to change in electron distribution) and the electrophilicity index can also be calculated to quantify reactivity. researchgate.netresearchgate.net

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. niscpr.res.in This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. jocpr.com

Given that this compound is a tryptamine derivative, relevant macromolecular targets include serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A), which are key players in neurotransmission. nih.govresearchgate.netnih.gov Docking simulations would place the molecule into the receptor's binding site and calculate a "docking score," an estimation of the binding free energy, typically in kcal/mol. tandfonline.comresearchgate.net

Beyond the docking score, a detailed analysis of the ligand-protein complex reveals the specific non-covalent interactions responsible for binding. These interactions are critical for the stability and specificity of the ligand-receptor complex. For a tryptamine derivative binding to a serotonin receptor, these interactions typically include:

Hydrogen Bonds: The protonated amine of the ethylamine side chain often forms a crucial hydrogen bond or salt bridge with a conserved aspartate residue (Asp) in the binding pocket. nih.gov The N-H group of the indole ring can also act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The aromatic indole ring and the benzyl group can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site. nih.govresearchgate.net

A detailed interaction profile provides a rational basis for understanding the molecule's potential biological activity and can guide the design of new analogs with improved affinity or selectivity.

Table 3: Illustrative Molecular Docking Results of a Tryptamine Analog with the 5-HT2A Serotonin Receptor Binding Site. (Note: This data is hypothetical, based on typical interactions observed for indole derivatives with serotonin receptors, and is not specific to the title compound.)

Interacting ResidueInteraction TypeDistance (Å)Ligand Moiety Involved
Asp155Hydrogen Bond / Salt Bridge2.9Ethylamine Nitrogen
Thr160Hydrogen Bond3.1Indole N-H
Phe234π-π Stacking4.5Indole Ring
Trp336π-π Stacking4.8Indole Ring
Val156Hydrophobic (Alkyl)3.9Ethylamine Side Chain
Phe340Hydrophobic (π-Alkyl)5.1Benzyl Ring
Asn343Halogen Bond (if applicable)--
Binding Energy - -8.5 kcal/mol -

Binding Affinity Prediction Methodologies

The prediction of binding affinity for "this compound" at various biological targets is a critical component of computational chemistry studies. These methodologies aim to elucidate the strength of the interaction between the ligand and its receptor, providing insights that can guide further drug discovery and development efforts. The primary approaches employed include molecular docking, molecular dynamics simulations coupled with free energy calculations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method evaluates the binding compatibility by calculating a scoring function that estimates the binding energy. For "this compound," docking studies can be performed against various receptors, such as serotonin or dopamine (B1211576) receptors, to predict its binding mode and affinity.

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The ligand's structure can be generated and optimized using computational chemistry software. The receptor structure is often obtained from protein data banks. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

An illustrative output from a molecular docking study for "this compound" with a hypothetical receptor is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound
Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Serotonin 5-HT2A Receptor-9.5Asp155, Ser242, Phe339Hydrogen Bond, Pi-Pi Stacking
Dopamine D2 Receptor-8.2Asp114, Ser193, Phe389Hydrogen Bond, Hydrophobic

Molecular Dynamics and Free Energy Calculations

To obtain a more dynamic and accurate prediction of binding affinity, molecular dynamics (MD) simulations are often employed. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the ligand-receptor complex's behavior in a simulated physiological environment.

Following an initial docking pose, the ligand-receptor complex is subjected to MD simulations. These simulations can reveal important conformational changes and the stability of key interactions. The data from these simulations can then be used to calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by considering the molecular mechanics energies, solvation free energies, and entropy.

A hypothetical breakdown of the binding free energy components for "this compound" is shown in Table 2.

Table 2: Illustrative Binding Free Energy Components from MM/PBSA Calculation
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-20.3
Polar Solvation Energy35.1
Nonpolar Solvation Energy-4.2
Total Binding Free Energy (ΔGbind)-35.1

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound," a QSAR model could be developed using a dataset of structurally similar tryptamine derivatives with known binding affinities for a particular receptor.

The process involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be physicochemical, topological, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed binding affinities. This model can then be used to predict the binding affinity of new or untested compounds like "this compound".

An example of descriptors that could be used in a QSAR model for tryptamine derivatives is provided in Table 3.

Table 3: Example of Molecular Descriptors for QSAR Analysis of Tryptamine Derivatives
CompoundMolecular WeightLogPTopological Polar Surface Area (TPSA)Predicted pKi
Tryptamine160.221.6338.86.5
N-Methyltryptamine174.251.9538.86.8
This compound264.374.1227.88.1 (Predicted)

By integrating these computational methodologies, researchers can gain a comprehensive understanding of the binding characteristics of "this compound," facilitating the rational design of new molecules with improved affinity and selectivity for their biological targets.

Structure Activity Relationship Sar Studies in Chemical Biology

Systematic Modification of the Indole (B1671886) Core and Benzyl (B1604629) Group

The tryptamine (B22526) scaffold, characterized by the indole core, and the N-benzyl group are pivotal for molecular recognition at target receptors. Modifications to these moieties significantly influence binding affinity and functional activity.

Indole Core Modifications: The indole nucleus is a crucial pharmacophore. Alterations at various positions on this bicyclic system have been explored to probe the SAR. For instance, substitution at the 5-position of the indole ring with electron-donating groups like methoxy (B1213986) (CH₃O) or electron-withdrawing groups can modulate receptor affinity and selectivity. Studies on related tryptamines show that 5-methoxy substitution often enhances affinity for 5-HT₂ receptors. nih.gov Conversely, substitutions at other positions, such as the 4-position, can lead to varied effects on receptor binding profiles. nih.govresearchgate.net For example, 4-hydroxy or 4-methoxy substitutions in alpha-methyltryptamines did not enhance affinity over unsubstituted compounds at certain serotonin (B10506) receptor binding sites. nih.gov

Benzyl Group Modifications: The N-benzyl group is a key feature of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine that distinguishes it from many endogenous tryptamines. The addition of this group dramatically impacts pharmacological properties. Research on analogous N-benzylated phenethylamines and tryptamines has demonstrated that this moiety can confer exceptionally high potency. nih.gov The substitution pattern on the benzyl ring itself is a critical determinant of activity.

Positional Isomerism: Substituents at the ortho (2'-), meta (3'-), and para (4'-) positions of the benzyl ring result in compounds with distinct pharmacological profiles. For N-benzylphenethylamines, a polar substituent at the ortho position, which can act as a hydrogen bond acceptor, often enhances activity. nih.gov However, in the N-benzyltryptamine series, the effect of an ortho-oxygenated substituent appears less significant for affinity, suggesting potentially different binding orientations within the receptor compared to their phenethylamine (B48288) counterparts. nih.gov

Substituent Effects: The nature of the substituent on the benzyl ring is also vital. Halogenation (e.g., fluoro, chloro, bromo, iodo) and the introduction of methoxy groups have been extensively studied. In some series, a 3'-iodobenzyl or 3'-bromobenzyl group was found to confer higher affinity at the 5-HT₂ₐ receptor compared to the 4'-bromo congener. nih.gov

The following table summarizes the effects of various substitutions on the N-benzyl group of tryptamine and phenethylamine analogs on 5-HT₂ₐ receptor affinity.

Variation of the Ethylamine (B1201723) Side Chain and Substituent Effects

The ethylamine side chain of this compound is another critical site for modification. Key structural features include the length of the chain, the presence of an alpha-methyl group, and substitutions on the amine.

Alpha-Methylation: The methyl group at the alpha-position of the ethylamine side chain, adjacent to the amine, is a defining characteristic. This substitution sterically hinders metabolism by monoamine oxidase (MAO), which typically degrades tryptamines. wikipedia.org This leads to a longer duration of action. The presence of this alpha-methyl group also introduces a chiral center, which has significant implications for receptor interaction, as discussed in the next section.

N-Substitution: The amine group itself is a primary site for interaction within the receptor binding pocket. While the parent compound is an N-benzyl derivative, further substitution on the nitrogen to create a tertiary amine is generally not tolerated. For instance, N-methylation of an N-benzyl-5-methoxytryptamine analog was found to completely abolish affinity at the 5-HT₂ₐ receptor. nih.gov This suggests that a secondary amine is crucial for optimal binding in this class of compounds.

Stereochemical Influences on Biochemical Interactions

The alpha-methyl group on the ethylamine side chain of this compound creates a stereocenter, meaning the compound can exist as two enantiomers: (R)- and (S)-. The stereochemistry at this position has a profound impact on the compound's interaction with biological targets.

Research on the enantiomers of various alpha-methyltryptamines (AMTs) has demonstrated significant stereoselectivity at serotonin receptors. nih.gov The differential affinity of the (R)- and (S)-enantiomers for various receptor subtypes provides valuable information about the topography of the receptor binding site.

For example, in studies with 5-methoxy-alpha-methyltryptamine, the (S)-enantiomer was found to have a higher affinity for the 5-HT₂ receptor than the (R)-enantiomer. nih.gov This enantioselectivity can be reversed depending on the substitution pattern on the indole ring. For 4-oxygenated AMTs, the (R)-enantiomer sometimes shows higher affinity. nih.gov This suggests that the orientation of the indole ring within the binding pocket is influenced by the stereoconfiguration of the alpha-methyl group, which in turn affects how substituents on the indole ring interact with specific residues in the receptor.

The synthesis of optically pure enantiomers is crucial for these studies and often involves reductive amination of a substituted indole-2-propanone with a chiral amine, such as an enantiomer of alpha-methylbenzylamine, followed by separation of the resulting diastereomers and subsequent debenzylation. nih.gov

The following table illustrates the stereoselectivity of alpha-methyltryptamine (B1671934) analogs at serotonin receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. longdom.org For tryptamine derivatives, QSAR studies are valuable for predicting receptor affinity and understanding the physicochemical properties that govern these interactions.

While specific QSAR models for this compound are not extensively published, models for broader classes of tryptamines and serotonin receptor ligands offer significant insights. These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as:

Electronic properties: Hammett constants, partial atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobicity: Partition coefficient (logP).

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. nih.gov For serotonin receptor ligands, these models have highlighted the importance of the electrostatic potential and shape of the molecule for high-affinity binding. nih.gov

Holographic QSAR (HQSAR) is another technique that has been applied to tryptamine derivatives. This method uses molecular fragments to generate predictive models without the need for 3D alignment. nih.gov HQSAR studies on tryptamines have successfully created models with high predictive value for their activity at 5-HT₁ₐ and 5-HT₂ₐ receptors, identifying key structural fragments that contribute positively or negatively to binding. nih.gov The development of such models is crucial for the rational design of new ligands with optimized affinity and selectivity profiles.

Synthesis and Investigation of Analogues and Derivatives

Design Principles for Novel Indole (B1671886) Alkylamine Analogues

The design of new analogues is a rational process guided by established medicinal chemistry principles. The goal is to create molecules with improved potency, selectivity, or other pharmacological properties. Key design principles include structure-activity relationship (SAR) studies, fragment-based design, and manipulation of physicochemical properties like lipophilicity.

Structure-Activity Relationship (SAR): SAR is a fundamental concept where the biological activity of a series of compounds is correlated with their chemical structure. For indole derivatives, SAR studies have shown that substitutions at various positions on the indole ring can significantly impact activity. For instance, in a series of indole-2-carboxamides, substitutions at the 4- and 6-positions of the indole ring were found to be optimal for antitubercular activity. nih.gov Similarly, for N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor, the nature of the substituent on the phenyl ring of the benzylamine moiety determines the efficacy profile. nih.gov The distance between the phenyl ring and the amide group is also critical; lengthening or shortening this distance can lead to a drastic loss of binding potency. nih.gov These principles suggest that modifying the benzyl (B1604629) group or the ethylamine (B1201723) chain of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine could precisely tune its biological effects.

Fragment-Based Drug Design (FBDD): This technique involves combining structural fragments from different known active compounds. For example, a benzyl group from one anti-tubercular compound was incorporated into an indoleamide scaffold to create a new hybrid molecule with potent activity. nih.gov This modular approach allows for the exploration of new chemical space by piecing together validated pharmacophoric elements.

Synthetic Strategies for Structurally Modified Derivatives

A variety of synthetic methods are available to create derivatives of the parent compound. These strategies allow for modifications at the indole nitrogen (N1), the indole ring itself, and the C3-ethylamine side chain.

N1-Position Modification: The nitrogen of the indole ring can be readily substituted using various alkyl or acyl halides. A common method involves deprotonating the indole nitrogen with a base like sodium hydride (NaH) followed by the addition of an electrophile, such as a substituted benzyl bromide. mdpi.com This approach allows for the introduction of a wide array of substituted benzyl groups at the N1 position to probe their effect on activity. researchgate.net

C3-Position and Side Chain Modification: The C3 position of the indole ring is highly reactive and a common site for introducing the ethylamine side chain or other functionalities. The synthesis of 3-substituted indoles can be achieved through various methods, including the reductive coupling of indole-3-tosylhydrazone with boronic acids to yield 3-benzyl indole derivatives. researchgate.net For the specific ethylamine side chain, classic methods like the Vilsmeier-Haack reaction can be used to formylate the C3 position, creating an aldehyde that serves as a precursor for building the side chain. mdpi.com The side chain itself can be modified, for instance, by reacting 1-benzyl-3-bromoacetyl indole with different amines to create a range of heterocyclic derivatives. nih.govsrce.hr

Indole Ring Substitution: Modifications can also be made directly to the benzene (B151609) portion of the indole nucleus. The Leimgruber–Batcho indole synthesis is a versatile method that can be used to construct indoles with various substituents on the ring system. rsc.org This allows for the systematic exploration of how electron-donating or electron-withdrawing groups at specific positions influence the molecule's properties. For example, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized with various substituents on the indole ring to evaluate their antimicrobial activity. mdpi.com

Comparative Analysis of Derivative Properties and Interactions

The synthesized derivatives are subjected to biological assays to compare their properties with the parent compound. This comparative analysis is essential for building a comprehensive SAR and identifying promising new leads.

Studies on related 1-benzyl indole derivatives have revealed significant differences in biological activity based on structural modifications. For example, in an investigation of heterocyclic derivatives synthesized from 1-benzyl-3-bromoacetyl indole, the type of heterocycle attached had a profound impact on antimicrobial and anticancer activity. nih.govresearchgate.net The 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivative (12a) showed potent efficacy against ovarian cancer, achieving 100% tumor growth suppression, while other derivatives showed varied and generally lower levels of activity. nih.govresearchgate.net

The following table summarizes the in vitro anticancer activity of several 1-benzyl indole derivatives against the BG-1 ovarian cancer cell line, demonstrating the impact of structural changes.

CompoundStructure Modification from 1-benzyl-3-acetyl indoleGrowth Inhibition (%) after 48h
4a 2-thioxoimidazolidine derivative93.3
5a Imidazolidine-2,4-dione derivative92.7
6a Fluorobenzylidine-thioxoimidazolidine derivative35.6
11a Quinoxalin-2(1H)one derivative38.9
12a 2-chloro-quinoxaline derivative98.6
15a 2-(4-methyl piperazin-1-yl)-quinoxaline derivative69.1
17a 2-hydrazinyl-quinoxaline derivative72.1
18a Triazolo(4,3-a)quinoxaline derivative99.9
19a Phenyl-triazolo(4,3-a)quinoxaline derivative96.6

Data sourced from El-Sawy et al. (2010). researchgate.net

Similarly, a study on (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as cannabinoid receptor ligands found that modifications to the quinuclidinone ring significantly affected binding affinity. Reduction of the ketone to an alcohol or conversion to an oxime resulted in ligands that were less potent at both CB1 and CB2 receptors compared to the parent ketone-containing compounds. nih.gov This highlights that even seemingly small structural changes can lead to substantial differences in biological interactions.

Molecular modeling and docking studies can further elucidate these interactions, providing a rationale for the observed activities. For instance, docking studies of indole-triazole hybrids identified key hydrogen bond and hydrophobic interactions within the colchicine binding site of tubulin, explaining their ability to inhibit tubulin polymerization. mdpi.com Such computational analyses, combined with empirical testing, are invaluable for the rational design of next-generation analogues.

Biochemical Interactions and Mechanistic in Vitro Studies

Ligand Binding Studies with Isolated Receptors and Enzymes

The interaction of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine with specific neuroreceptors has been a subject of interest in medicinal chemistry. In vitro studies have quantified its binding affinity for key receptors in the central nervous system. Specifically, the hydrochloride salt of the compound has demonstrated notable affinity for both serotonin (B10506) and dopamine (B1211576) receptors.

Binding affinity is commonly expressed by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. For this compound hydrochloride, the following affinities have been reported :

Receptor SubtypeBinding Affinity (Kᵢ)Potential Implication
Serotonin 5-HT2A50 nMAntidepressant effects
Dopamine D230 nMAntipsychotic effects

While these Kᵢ values provide a static measure of affinity at equilibrium, a deeper understanding of the ligand-receptor interaction is offered by binding kinetics, which includes the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). excelleratebio.comnih.gov The kₒₙ describes the rate at which the ligand binds to the receptor, while kₒff describes the rate at which the ligand-receptor complex dissociates. excelleratebio.com The ratio of these two constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kₐ), a fundamental measure of affinity. excelleratebio.compepolska.pl Compounds with slow dissociation rates (low kₒff) can exhibit a prolonged duration of action, as they remain bound to the target receptor for a longer period. excelleratebio.com

Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), further characterize the binding process by revealing the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions). Currently, specific experimental data on the binding kinetics (kₒₙ, kₒff) and thermodynamic profile for this compound are not available in the reviewed scientific literature. Such studies would be valuable to fully elucidate its pharmacological profile.

The indole (B1671886) structure is a common motif in molecules that interact with various enzymes. Research on compounds structurally related to this compound suggests potential interactions with several classes of enzymes.

Monoamine Oxidase (MAO): The parent compound, alpha-methyltryptamine (B1671934) (AMT), is known to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin and dopamine. nih.gov Indole-based derivatives have been extensively studied as MAO inhibitors, with many exhibiting high potency and selectivity for the MAO-B isoform, a target for the treatment of neurodegenerative diseases. researchgate.netnih.gov Given its alpha-methyltryptamine core, it is plausible that this compound also acts as a MAO inhibitor, though specific IC₅₀ or Kᵢ values from in vitro enzymatic assays are needed for confirmation.

Cholinesterases: Indole derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Kinetic studies of related benzylpiperidine-indanone compounds have shown a mixed type of inhibition on AChE. nih.gov

Other Enzymes: The N-benzyl tryptamine (B22526) scaffold has been identified in inhibitors of other enzyme families, such as the SH2 domain-containing inositol (B14025) 5-phosphatases (SHIP1/2), which are involved in the PI3K signaling pathway and are targets for anti-tumor agents. mdpi.com Additionally, some indole derivatives have been shown to inhibit enzymes involved in cell proliferation, contributing to their anticancer effects.

While the potential for enzyme inhibition is high based on its chemical structure, detailed in vitro enzymatic assays are required to determine the specific inhibitory profile and mechanism (e.g., competitive, non-competitive, reversible) of this compound against these or other enzymes.

Investigations of Subcellular Distribution in Model Systems (e.g., liposomes, cell lysates)

Direct experimental studies on the subcellular distribution of this compound in model systems like liposomes or cell lysates are not currently available in the literature. However, its likely behavior can be inferred from its physicochemical properties and studies on related tryptamine derivatives.

The compound possesses a lipophilic character due to the presence of the indole ring and the N-benzyl group. This suggests a high affinity for lipid-rich environments, such as cellular membranes. Studies on other psychedelic tryptamines using all-atom molecular dynamics simulations have shown that these compounds readily partition into lipid bilayers. nih.gov The ability of neutral tryptamine derivatives to cross the membrane spontaneously has also been observed. nih.gov

In in vitro model systems, this lipophilicity would likely lead to:

Liposome (B1194612) Models: The compound would be expected to intercalate into the lipid bilayer of liposomes rather than remaining in the aqueous core. The degree of partitioning would depend on the specific lipid composition of the liposomes. The interaction could potentially alter the physical properties of the liposome membrane.

Cell Lysates: When introduced to cell lysates, the compound would likely associate with membranous fractions (e.g., microsomes, mitochondria) and lipid droplets due to hydrophobic interactions. Its distribution between different organelles would be influenced by their respective lipid compositions and the compound's specific affinity for membrane proteins. Studies with other amines in tobacco cell cultures have shown that their localization is predominantly in the supernatant fraction after centrifugation, but this can vary between cell lines and specific amine structures. nih.gov

Fluorescence microscopy or radiolabeling studies using in vitro cell models would be necessary to concretely determine the subcellular localization of this compound.

Interaction with Nucleic Acids and Membrane Lipids (in vitro)

While no studies directly investigating the interaction of this compound with nucleic acids have been reported, its interaction with membrane lipids can be predicted based on research into similar molecules.

The tryptamine scaffold is known to interact significantly with lipid bilayers. nih.gov Molecular dynamics simulations of related tryptamines demonstrate that these molecules partition into model membranes, positioning themselves at the lipid-water interface. This interaction can modify the structural properties of the membrane. nih.gov The presence of the bulky, lipophilic N-benzyl group on this compound would likely enhance its partitioning into the nonpolar core of the lipid bilayer.

In vitro studies using model membrane systems such as lipid monolayers or vesicles could quantify this interaction. Techniques like fluorescence quenching, differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy could reveal how the compound affects membrane fluidity, phase transition temperature, and lipid packing. For instance, the small anesthetic molecule benzyl (B1604629) alcohol has been shown to decrease the thickness of "solvent-free" planar lipid bilayers. nih.gov The interaction of the N-terminal region of the huntingtin protein with lipid bilayers can induce disruptions and enhance mechanical stability. mdpi.com These studies highlight the potential for amphipathic and lipophilic molecules to significantly alter membrane structure and function.

Mechanistic Insights into Cellular Pathway Modulation (in vitro)

In vitro studies have demonstrated that this compound hydrochloride possesses cytotoxic activity against several human cancer cell lines. This suggests modulation of cellular pathways that control cell survival and proliferation.

Cytotoxicity and Apoptosis Induction: The compound has shown significant growth-inhibitory effects, with the following reported 50% inhibitory concentrations (IC₅₀) from in vitro cytotoxicity assays :

Cell LineCancer TypeIC₅₀ (µM)
HT-29Colorectal Carcinoma15.0
H460Lung Carcinoma12.5
MCF-7Breast Carcinoma10.0

The primary mechanism for such cytotoxicity is often the induction of apoptosis (programmed cell death). The apoptotic process is frequently mediated by a family of proteases called caspases. nih.gov In many therapeutic contexts, anticancer agents trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, both of which converge on the activation of executioner caspases, such as caspase-3. nih.govmdpi.com Structurally related 1-(4-chlorobenzyl)-1H-indole derivatives have been shown to be potent activators of caspase-3. researchgate.net This suggests that the cytotoxic effects of this compound may also be mediated through the activation of the caspase cascade, leading to the systematic dismantling of the cancer cell. researchgate.net

Modulation of Inflammatory Pathways: Indole-containing compounds are also known to possess anti-inflammatory properties. A key signaling pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. researchgate.net Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory cytokines like Interleukin-6 (IL-6). researchgate.netmdpi.com Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. nih.gov It is plausible that this compound could exert anti-inflammatory effects by interfering with the NF-κB signaling cascade, thereby reducing the production of cytokines like TNF-α and IL-6. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the target analyte from other substances in a mixture. creative-proteomics.com The choice of chromatographic method depends on the analyte's properties, such as volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of synthetic tryptamines due to its suitability for non-volatile and thermally unstable compounds. creative-proteomics.comproquest.com Method development for 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine would focus on achieving optimal separation from potential isomers and impurities.

A common approach involves using a reverse-phase stationary phase, such as a C18 column. japsonline.comjapsonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) acetate) and organic solvents like acetonitrile (B52724) and/or methanol (B129727). japsonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of a broad range of compounds. proquest.com Detection is commonly performed using a Photodiode Array (PDA) or UV detector, which can identify the characteristic indole (B1671886) chromophore. japsonline.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Tryptamine (B22526) Derivative Analysis

Parameter Typical Value/Condition Rationale
Stationary Phase C18 (e.g., LiChrospher® RP-18e) Provides good retention and separation for moderately polar tryptamine structures. japsonline.com

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile/Methanol | Common modifiers for good peak shape and ionization efficiency with MS detection. proquest.com | | Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities within a reasonable time. | | Flow Rate | 0.4 - 1.0 mL/min | Standard flow rates for analytical columns, balancing speed and resolution. proquest.comjapsonline.com | | Column Temperature | 25 - 40°C | Controlled temperature ensures reproducible retention times. japsonline.com | | Detector | UV/PDA at ~280 nm | The indole ring system of tryptamines exhibits strong UV absorbance around this wavelength. japsonline.com | | Injection Volume | 5 - 10 µL | Standard injection volume for analytical HPLC. japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and thermally stable compounds. researchgate.net It is widely used for screening designer drugs and related substances. japsonline.comnih.gov For this compound, the compound is generally amenable to GC-MS analysis without derivatization, although derivatization with agents like trimethylsilyl (B98337) (TMS) can sometimes improve chromatographic peak shape. researchgate.net

Separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS). japsonline.comjapsonline.comosti.gov The mass spectrometer, operating in electron ionization (EI) mode, provides a fragmentation pattern that serves as a chemical fingerprint for the molecule. researchgate.net The fragmentation of N-substituted tryptamines is well-characterized. For the target compound, key fragments would be expected from the cleavage of the ethylamine (B1201723) side chain (α- and β-cleavage) and the benzyl (B1604629) group. The most prominent fragment is often the iminium ion formed by β-cleavage. rsc.org

Table 2: Predicted Key Mass Fragments for this compound in EI-GC-MS

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
91 [C₇H₇]⁺ Tropylium ion from the benzyl group
130 [C₉H₈N]⁺ Indolyl-methylene fragment
146 [C₁₀H₁₂N]⁺ Iminium ion from β-cleavage of the side chain
Molecular Ion (M⁺) [C₁₈H₂₀N₂]⁺ Intact molecule with one electron removed

The presence of a chiral center at the alpha-position of the ethylamine side chain in this compound means it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient results than HPLC. selvita.comchromatographyonline.com

SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates and rapid analysis. chromatographyonline.comamericanpharmaceuticalreview.com Organic modifiers such as methanol or isopropanol (B130326) are added to adjust the mobile phase's elution strength. researchgate.net The key to chiral separation is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel series), are widely successful for resolving a broad range of racemic compounds, including pharmaceuticals and related substances. researchgate.netmdpi.com

Table 3: Comparison of SFC and HPLC for Chiral Separations

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ Organic Solvents / Aqueous Buffers
Analysis Speed Faster due to low viscosity and high flow rates. selvita.com Slower
Solvent Consumption Significantly lower organic solvent usage ("greener"). selvita.com Higher organic solvent usage
Efficiency Often higher plate counts and better resolution. americanpharmaceuticalreview.com Generally lower efficiency than SFC
Operating Pressure High pressure required to maintain supercritical state Lower operating pressure
Typical Application Preferred for high-throughput chiral screening and purification. researchgate.net Widely used but often slower for chiral method development

Electrochemical Detection and Biosensor Development

Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds. The indoleamine structure of this compound contains an indole ring, which is susceptible to oxidation. mdpi.com Techniques like cyclic voltammetry (CV) can be used to study the oxidation potential of the molecule at an electrode surface. mdpi.com

This electrochemical activity can be harnessed for detection when coupled with a separation technique like HPLC (HPLC-EC). nih.gov HPLC-EC can achieve very low detection limits for neurotransmitters and related indoleamines. nih.gov Furthermore, this property is foundational for the development of biosensors. A sensor could be designed with an electrode surface modified with enzymes or other recognition elements that specifically interact with the target tryptamine, generating a measurable electrical signal (e.g., current or potential) proportional to its concentration. mdpi.com While specific biosensors for this compound are not described in the literature, the principles for detecting other tryptamines and indoleamines are well-established. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for analyzing trace amounts of compounds in complex matrices like biological fluids. chromatographyonline.comsaspublishers.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govchromatographyonline.com

In an LC-MS/MS system, the HPLC separates the components of the mixture, which are then ionized, typically using electrospray ionization (ESI). nih.gov The resulting ions are directed into a mass spectrometer, often a triple quadrupole (QqQ), which can perform MS/MS experiments. For quantification, a mode called Multiple Reaction Monitoring (MRM) is used. In MRM, the first quadrupole selects the protonated molecular ion (the parent ion) of the target compound. This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic fragment ion (the daughter ion) for detection. rsc.org This process is highly selective and sensitive, minimizing interference from matrix components. creative-proteomics.com

Table 4: Hypothetical LC-MS/MS MRM Transitions for this compound

Parent Ion (m/z) Daughter Ion (m/z) Transition Type Use
[M+H]⁺ Fragment from benzyl loss [M+H]⁺ → [M-C₇H₇]⁺ Quantifier
[M+H]⁺ Iminium Ion [C₁₀H₁₂N]⁺ [M+H]⁺ → [C₁₀H₁₂N]⁺ Qualifier

Advanced Spectroscopic Methods for Quantification in Research Matrices

While chromatographic methods are dominant for quantification, spectroscopic techniques are indispensable for structural elucidation and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure determination of organic molecules. rsc.orgyoutube.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For a novel compound like this compound, NMR is crucial for confirming its synthesis and characterizing its structure. While less sensitive than MS, Quantitative NMR (qNMR) can be used for highly accurate concentration measurements without the need for an identical standard of the analyte, by comparing the integral of an analyte signal to that of a certified internal standard.

Raman Spectroscopy : This technique measures the vibrational modes of a molecule when it scatters monochromatic light from a laser. nih.gov It provides a specific fingerprint for a chemical compound. While less commonly used for quantifying trace amounts in complex mixtures compared to LC-MS, Raman spectroscopy can be a valuable non-destructive method for analyzing bulk or solid samples. kit.ac.jp Its application in quantifying tryptamines in research matrices is an area of ongoing development.

Ultraviolet-Visible (UV-Vis) Spectroscopy : As mentioned in the HPLC section, the indole moiety in the target compound results in a characteristic UV absorption profile. azooptics.com UV-Vis spectroscopy, governed by the Beer-Lambert Law, can be used for straightforward quantification in simple, pure solutions and is often used as a detector for HPLC. azooptics.com

Future Directions and Emerging Research Avenues

Exploration of Underexplored Reaction Pathways and Synthetic Strategies

While classical synthetic routes to tryptamines are well-established, the future of synthesizing 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine and its analogs lies in the exploration of more efficient, stereoselective, and environmentally benign methodologies. Current strategies for creating similar N-benzylated tryptamines often involve multi-step processes that can be time-consuming and may result in modest yields. mdpi.comrsc.org Future research could focus on the development of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to streamline the synthesis of the 1-benzyl-indole core. nih.govresearchgate.netrsc.org For instance, palladium- or copper-catalyzed N-arylation and N-benzylation of the indole (B1671886) nucleus could offer a more direct and versatile approach. researchgate.net

Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents. The development of novel synthetic routes, such as those inspired by the total synthesis of complex indole alkaloids, could also lead to the discovery of new analogs of this compound with unique pharmacological profiles. researchgate.netchemrxiv.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Transition-Metal Catalysis Higher efficiency, broader substrate scope, milder reaction conditions.Development of novel ligands and catalysts for N-benzylation of indoles.
Flow Chemistry Improved yield and purity, enhanced safety, scalability.Optimization of reaction conditions in continuous flow systems.
Biocatalysis High stereoselectivity, environmentally friendly.Engineering enzymes for the specific synthesis of tryptamine (B22526) derivatives.
Photoredox Catalysis Mild reaction conditions, unique reactivity.Exploration of light-mediated reactions for C-H functionalization of the indole ring.

Application of Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of this compound is no exception. nih.govfigshare.com Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning algorithms, can be employed to predict the biological activity of novel analogs based on their chemical structure. nih.govmdpi.comjocpr.comresearchgate.netmdpi.com By training these models on datasets of known tryptamine derivatives and their affinities for various serotonin (B10506) receptors, researchers can virtually screen large libraries of compounds to identify those with the highest potential for desired pharmacological effects. acs.orgnih.gov

Generative adversarial networks (GANs) and other deep learning architectures can be utilized for de novo drug design, creating novel molecular structures that are optimized for specific biological targets. This approach could lead to the design of analogs of this compound with enhanced selectivity for certain serotonin receptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects. researchgate.net Furthermore, machine learning models can predict pharmacokinetic and pharmacodynamic properties, aiding in the early stages of drug development. nih.gov

Machine Learning ApplicationPotential ImpactKey Research Focus
QSAR Modeling Prediction of biological activity, virtual screening of compound libraries.Development of robust and predictive models for tryptamine derivatives. mdpi.com
De Novo Drug Design Generation of novel compounds with optimized properties.Utilization of generative models to design selective serotonin receptor ligands.
ADMET Prediction Early assessment of absorption, distribution, metabolism, excretion, and toxicity.Integration of ML models to predict the drug-like properties of new analogs.
Ligand-Based Virtual Screening Identification of new hits from large chemical databases.Application of similarity-based and pharmacophore-based screening methods.

Development of Advanced Probes for Biochemical Research

To unravel the precise molecular mechanisms of action of this compound, the development of advanced biochemical probes is crucial. These probes can be used to visualize and quantify the interaction of the compound with its biological targets in real-time. Fluorescently labeling the molecule would allow for its localization within cells and tissues to be tracked using advanced microscopy techniques. columbia.edunih.govunm.edumdpi.comresearchgate.net This could provide valuable insights into its cellular uptake, distribution, and binding to specific receptors or transporters.

Another promising avenue is the development of radiolabeled versions of the compound for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govemory.eduresearchgate.netradiologykey.com A radiolabeled analog could be used to non-invasively map the distribution of its target receptors in the living brain, providing a powerful tool for both preclinical research and potential future clinical diagnostics. nih.gov Furthermore, photoaffinity labeling probes could be designed to covalently bind to the target receptor upon photoactivation, enabling the identification and characterization of the binding site at the molecular level.

Probe TypeApplicationKey Research Focus
Fluorescent Probes Cellular imaging, receptor localization, binding kinetics. columbia.eduSynthesis of fluorescently tagged analogs with preserved biological activity.
Radioligands (PET/SPECT) In vivo brain imaging, receptor mapping, occupancy studies. nih.govemory.eduDevelopment of suitable radiolabeling strategies and validation in animal models.
Photoaffinity Probes Identification of binding sites, characterization of receptor-ligand interactions.Design of probes with photoreactive groups that do not disrupt binding affinity.
Biotinylated Probes Affinity purification of target receptors, pull-down assays.Synthesis of biotin-conjugated derivatives for biochemical studies.

Interdisciplinary Collaborations for Deeper Mechanistic Understanding

A comprehensive understanding of the effects of this compound can only be achieved through a collaborative, interdisciplinary approach. eurekalert.org This involves integrating expertise from medicinal chemistry, pharmacology, neurobiology, computational science, and clinical research. mdpi.com Chemists can focus on the synthesis of novel analogs and probes, while pharmacologists can characterize their activity at various receptors and in cellular and animal models. nih.govnih.gov

Neurobiologists can investigate the effects of the compound on neural circuits and behavior, and computational scientists can develop models to simulate its interactions with biological targets and predict its effects. researchgate.netnih.govsdu.dk Such collaborations can accelerate the pace of discovery and provide a more holistic understanding of the compound's potential. mdpi.com For instance, combining in vitro binding assays with in vivo imaging and behavioral studies can provide a more complete picture of a compound's pharmacological profile.

DisciplinesCollaborative GoalPotential Outcome
Medicinal Chemistry & Pharmacology Design and evaluation of novel analogs with improved properties.Identification of lead compounds for further development.
Neurobiology & Computational Science Elucidation of neural mechanisms of action and predictive modeling.A deeper understanding of how the compound affects brain function.
Biochemistry & Structural Biology Characterization of receptor-ligand interactions at the molecular level.Rational design of more potent and selective ligands.
Translational & Clinical Research Investigation of therapeutic potential in disease models.Assessment of the compound's viability as a potential therapeutic agent.

Q & A

Q. What criteria determine whether crystallographic data for this compound meets publication standards?

  • Methodology : Ensure R-factor < 0.05, completeness > 95%, and resolution < 1.0 Å. Validate via checkCIF/PLATON for symmetry errors. Deposit data in the Cambridge Structural Database (CSD) .

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Reactant of Route 1
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.